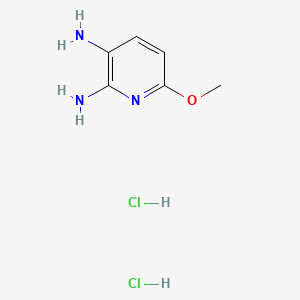

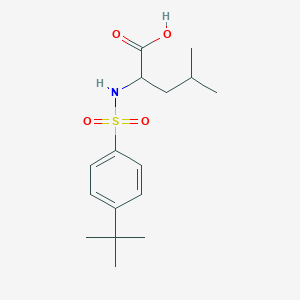

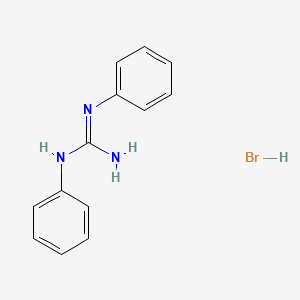

![molecular formula C7H12O4S B1305091 Ethyl 2-[(ethoxycarbonyl)thio]acetate CAS No. 52790-15-5](/img/structure/B1305091.png)

Ethyl 2-[(ethoxycarbonyl)thio]acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-[(ethoxycarbonyl)thio]acetate is a compound that falls within the realm of organic chemistry, particularly within the subset of sulfur-containing esters. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, synthesis, and applications. These insights can be extrapolated to understand the characteristics and potential uses of ethyl 2-[(ethoxycarbonyl)thio]acetate.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of alcohols with carboxylic acids or their derivatives. For instance, the synthesis of ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate was achieved using sodium conditions and solvent DMF, yielding a product with up to 89.6% efficiency . Similarly, ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was synthesized through a condensation reaction followed by a reduction process . These methods could potentially be adapted for the synthesis of ethyl 2-[(ethoxycarbonyl)thio]acetate.

Molecular Structure Analysis

The molecular structure of compounds similar to ethyl 2-[(ethoxycarbonyl)thio]acetate has been determined using techniques such as X-ray diffraction. For example, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate was solved by direct methods and refined to an R value of 0.0462, indicating a high degree of accuracy . The crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was also determined, revealing significant stabilization by intra- and intermolecular hydrogen bonds . These findings suggest that ethyl 2-[(ethoxycarbonyl)thio]acetate may also exhibit a well-defined and stable crystal structure.

Chemical Reactions Analysis

The reactivity of compounds structurally related to ethyl 2-[(ethoxycarbonyl)thio]acetate can be quite diverse. For instance, ethyl 2-nitroacetoacetate serves as a synthetic precursor for various heterocyclic compounds, demonstrating the potential for ethyl 2-[(ethoxycarbonyl)thio]acetate to participate in complex chemical reactions . Additionally, the synthesis and transformations of ethyl (Z)-2-[2,2-bis(ethoxycarbonyl)vinyl]amino-3-dimethylaminopropenoate highlight the versatility of these compounds in generating heterocyclic systems .

Physical and Chemical Properties Analysis

The physical properties of compounds in the same class as ethyl 2-[(ethoxycarbonyl)thio]acetate are often characterized by spectroscopic methods. For example, the FT-IR, FT-Raman, and 1H NMR spectra of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate were recorded and analyzed, providing detailed information about the compound's structure and bonding . The physical properties data for 2-(p-tolyloxy)ethyl acetate, another ester, were evaluated and summarized, which could be analogous to the properties of ethyl 2-[(ethoxycarbonyl)thio]acetate .

Wissenschaftliche Forschungsanwendungen

Process Intensification in Chemical Production

Ethyl acetate, a compound related to Ethyl 2-[(ethoxycarbonyl)thio]acetate, is extensively used as a solvent in paints, coatings, resins, inks, and consumer products. The review by Patil and Gnanasundaram (2020) discusses various process intensification techniques for ethyl acetate production, such as Reactive Distillation and Microwave Reactive Distillation, highlighting the advantages of these methods in terms of energy efficiency and economic effectiveness. Such insights into ethyl acetate production could be relevant to the synthesis and applications of Ethyl 2-[(ethoxycarbonyl)thio]acetate in similar industrial contexts (Patil & Gnanasundaram, 2020).

Environmental Biodegradation

The biodegradation and environmental fate of ethyl tert-butyl ether (ETBE), a gasoline additive, offer insights into the environmental aspects of organic compounds. Thornton et al. (2020) review the aerobic biodegradation pathways of ETBE, which include the formation of various intermediates such as tert-butyl alcohol (TBA) and 2-hydroxyisobutyric acid (2-HIBA), highlighting the microbial capacity to degrade ether bonds. This knowledge can be applied to understand the environmental breakdown and potential impacts of Ethyl 2-[(ethoxycarbonyl)thio]acetate and similar compounds (Thornton et al., 2020).

Toxicological Reviews and Safety Assessments

Understanding the toxicological profiles of chemicals is crucial for their safe use in industrial and consumer products. While direct data on Ethyl 2-[(ethoxycarbonyl)thio]acetate were not provided, studies such as the toxicological review of ethyl tertiary-butyl ether (ETBE) by McGregor (2007) provide a framework for assessing the health impacts of chemical exposure, including inhalation toxicity, organ-specific effects, and carcinogenic potential. Such comprehensive reviews are essential for establishing safety guidelines and regulatory standards for chemical compounds (McGregor, 2007).

Advances in Ionic Liquids and Green Chemistry

Research on ionic liquids, such as 1-ethyl-3-methylimidazolium acetate, underscores the importance of evaluating the toxicity and environmental impact of novel chemicals before their industrial scale-up. Ostadjoo et al. (2018) highlight the urgent need for comprehensive toxicity assessments of such compounds, considering their potential use in dissolving biopolymers and other industrial applications. This perspective is relevant for the development and application of Ethyl 2-[(ethoxycarbonyl)thio]acetate, emphasizing the necessity for environmental and health safety evaluations in the context of green chemistry and sustainable practices (Ostadjoo et al., 2018).

Safety And Hazards

Eigenschaften

IUPAC Name |

ethyl 2-ethoxycarbonylsulfanylacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4S/c1-3-10-6(8)5-12-7(9)11-4-2/h3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAKTJAACUTISQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383970 |

Source

|

| Record name | Ethyl [(ethoxycarbonyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(ethoxycarbonyl)thio]acetate | |

CAS RN |

52790-15-5 |

Source

|

| Record name | Ethyl [(ethoxycarbonyl)sulfanyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

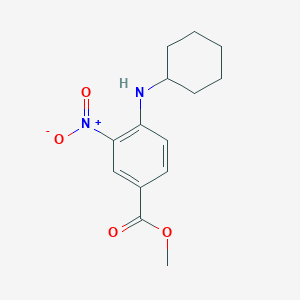

![2-[(Anilinocarbonyl)amino]-3-methylbutanoic acid](/img/structure/B1305012.png)

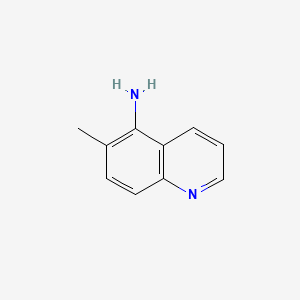

![3-[(1-Ethylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B1305026.png)

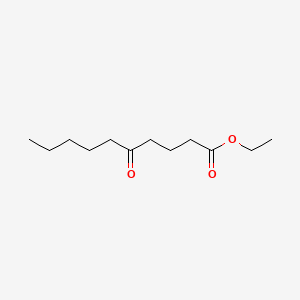

![(Z)-2-(4-chlorophenyl)-3-[2-(2-propynyloxy)-1-naphthyl]-2-propenenitrile](/img/structure/B1305028.png)

![4-(8-fluoro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B1305064.png)

![1-[[2-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B1305076.png)